1,4-Diindolinylbutane-1,4-dione
Description
1,4-Diindolinylbutane-1,4-dione is a diketone derivative featuring two indoline moieties linked via a butane-1,4-dione backbone. The compound’s reactivity is governed by its ability to participate in cyclization and Michael addition reactions, common in heterocyclic synthesis .
Properties
CAS No. |
356529-82-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4g/mol |
IUPAC Name |
1,4-bis(2,3-dihydroindol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-13-11-15-5-1-3-7-17(15)21)9-10-20(24)22-14-12-16-6-2-4-8-18(16)22/h1-8H,9-14H2 |
InChI Key |
NWLZWCDHNDVKHE-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Imidazolidin-2,4-diones (e.g., IM-3, IM-7)
- Structure : Substituted imidazolidin-2,4-diones feature a five-membered ring with two carbonyl groups (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) .
- Synthesis: Prepared via Strecker synthesis using amino acids, phenyl isocyanate, and arylaldehydes (yields: 70–74%) .
- Key Difference : Unlike 1,4-Diindolinylbutane-1,4-dione, these compounds contain a saturated heterocyclic core, limiting their conjugation but enhancing metabolic stability.
b. Aryl-Substituted Butane-1,4-diones
- Examples :
- Synthesis : Typically derived from cyclohexan-1,4-dione or via condensation reactions with arylaldehydes .
c. Fused Heterocyclic Diones (e.g., Pyrrolo[1,2-a]pyrazine-1,4-diones)
- Structure : Feature a fused pyrrole-pyrazine ring system (e.g., hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) .
- Applications : Exhibit antimicrobial and anti-inflammatory properties, differing from the indoline-based analogs in bioactivity profiles .
Physicochemical Properties
This compound : Expected to have a higher melting point (>250°C) and moderate solubility in organic solvents (e.g., DCM, THF) due to its planar, aromatic structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
